An In-depth Technical Guide to 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide, a valuable reagent in chemical biology and drug discovery. This document details its synthesis, reactivity, and applications, with a particular focus on its role as a covalent probe for studying protein structure and function. Experimental protocols for its synthesis and use in protein modification are provided, along with representative spectroscopic data. Furthermore, this guide explores its mechanism of action as a potential enzyme inhibitor and its implications in modulating cellular signaling pathways.
Chemical and Physical Properties
2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide is a white to off-white crystalline powder. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₇BrF₃NO | [1][2][3] |
| Molecular Weight | 282.06 g/mol | [1][2][3] |
| CAS Number | 3823-19-6 | [1][2][3] |
| Melting Point | 144-146 °C | [1] |
| Boiling Point (Predicted) | 346.6 ± 42.0 °C | [1] |
| Physical Form | Crystalline powder | [1] |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and acetone. | Inferred from common laboratory practice |
| Storage | Store under an inert atmosphere at 2-8°C. | [1][2] |
Synthesis and Purification
The synthesis of 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide is typically achieved through the N-acylation of 4-(trifluoromethyl)aniline with bromoacetyl bromide. The reaction is generally carried out in an anhydrous solvent in the presence of a base to neutralize the hydrogen bromide byproduct.
Experimental Protocol: Synthesis
This protocol is adapted from standard N-acylation procedures.
Materials:
-
4-(trifluoromethyl)aniline
-
Bromoacetyl bromide
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Pyridine or triethylamine (base)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or ethyl acetate/hexane for recrystallization
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.1 equivalents) to the solution.
-
Slowly add a solution of bromoacetyl bromide (1.1 equivalents) in anhydrous DCM to the cooled aniline solution dropwise with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification
The crude 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield a pure crystalline solid.
Caption: General workflow for the synthesis of 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide.
Spectroscopic Data
While a complete set of publicly available spectra for 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide is limited, the following data is representative based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the bromoacetyl group, and the amide proton. The aromatic protons will likely appear as a set of doublets in the range of δ 7.5-8.0 ppm. The methylene protons adjacent to the bromine and carbonyl groups are expected to be a singlet around δ 4.0-4.5 ppm. The amide proton (NH) will likely be a broad singlet, with its chemical shift being solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (δ 165-170 ppm), the carbons of the trifluoromethylphenyl ring (δ 120-140 ppm, with characteristic splitting for the carbon attached to the CF₃ group), the methylene carbon (δ 25-35 ppm), and the trifluoromethyl carbon (a quartet around δ 120-130 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
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N-H stretch: A sharp peak around 3300 cm⁻¹.
-
C=O stretch (amide I): A strong absorption band in the region of 1660-1680 cm⁻¹.
-
N-H bend (amide II): An absorption band around 1550 cm⁻¹.
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C-F stretches: Strong absorptions in the region of 1100-1300 cm⁻¹.
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Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation may involve the loss of a bromine atom, the bromoacetyl group, or other characteristic fragments.
Reactivity and Mechanism of Action
The chemical reactivity of 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide is dominated by the electrophilic nature of the carbon atom bearing the bromine atom. This makes it susceptible to nucleophilic substitution reactions.
Covalent Modification of Proteins
A key application of this compound is the covalent labeling of proteins. The bromoacetamide moiety acts as a reactive "warhead" that can form a stable covalent bond with nucleophilic amino acid residues on a protein, most notably the thiol group of cysteine residues, through an Sₙ2 reaction. This property makes it an invaluable tool for identifying and characterizing protein targets, mapping binding sites, and developing targeted covalent inhibitors.
Caption: Covalent modification of a protein by 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide.
Inhibition of Carbonic Anhydrases and Signaling Pathways
Structurally similar compounds are known to be inhibitors of carbonic anhydrases (CAs), a family of enzymes that play a crucial role in pH regulation.[4] The trifluoromethylphenyl group can contribute to the binding affinity and selectivity for certain CA isoforms. Overexpression of certain CA isoforms, such as CA IX and CA XII, is associated with the acidic tumor microenvironment, which promotes tumor growth, metastasis, and resistance to therapy.[5][6][7][8]
By inhibiting these carbonic anhydrases, 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide may disrupt the pH regulation in cancer cells, leading to an increase in intracellular pH and a decrease in the extracellular pH. This disruption of the tumor's acidic microenvironment can potentially inhibit cancer cell proliferation and enhance the efficacy of other cancer therapies.
Caption: Potential signaling pathway affected by 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide.
Applications in Drug Discovery and Research
The unique properties of 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide make it a versatile tool for researchers in drug development.
-
Target Identification and Validation: Its ability to covalently modify proteins allows for the identification of novel drug targets.
-
Fragment-Based Drug Discovery (FBDD): The trifluoromethyl group serves as a sensitive ¹⁹F NMR probe for fragment-based screening to identify small molecules that bind to a target protein.
-
Biochemical Probes: It is used as a probe to study protein structure, dynamics, and ligand binding.[9]
-
Development of Covalent Inhibitors: It serves as a scaffold for the design and synthesis of more complex and selective covalent inhibitors.
Experimental Protocols: Protein Labeling
The following is a general protocol for the covalent labeling of a protein with an accessible cysteine residue using 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide.
Materials:
-
Purified protein with an accessible cysteine residue
-
2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide stock solution in DMSO
-
Labeling buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Quenching reagent (e.g., L-cysteine or dithiothreitol (DTT))
-
Size-exclusion chromatography (SEC) column for cleanup
Procedure:
-
Prepare a solution of the purified protein in the labeling buffer.
-
Add a 5- to 10-fold molar excess of the 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide stock solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4 °C overnight.
-
Quench the reaction by adding an excess of the quenching reagent.
-
Remove the excess unreacted compound and quenching reagent by size-exclusion chromatography.
-
The extent of labeling can be confirmed by mass spectrometry, which will show an increase in the protein's molecular weight corresponding to the mass of the added molecule.
Safety Information
2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2]
Always consult the Safety Data Sheet (SDS) before handling this compound.
References
- 1. 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide | 3823-19-6 [sigmaaldrich.com]
- 2. 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide | 3823-19-6 [sigmaaldrich.com]
- 3. 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide [oakwoodchemical.com]
- 4. benchchem.com [benchchem.com]
- 5. Association between pH regulation of the tumor microenvironment and immunological state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Association between pH regulation of the tumor microenvironment and immunological state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acibademhealthpoint.com [acibademhealthpoint.com]
- 9. rsc.org [rsc.org]
